molecular formula C10H7NOS B1351833 4-Phenyl-1,3-thiazole-2-carbaldehyde CAS No. 75390-44-2

4-Phenyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B1351833
CAS No.: 75390-44-2
M. Wt: 189.24 g/mol
InChI Key: DJWIXPPOXVIXSZ-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Phenyl-1,3-thiazole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways . The compound’s aldehyde group can form covalent bonds with nucleophilic amino acid residues in enzyme active sites, leading to enzyme inhibition or modification of enzyme activity. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially affecting their function and downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression profiles. Furthermore, this compound has been found to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent adducts with enzyme active sites, leading to enzyme inhibition or activation . The compound’s aldehyde group is highly reactive and can form Schiff bases with amino groups in proteins, resulting in the modification of protein function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of reactive intermediates that may have distinct biological activities. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive metabolites that may further interact with cellular components. Additionally, this compound can influence the levels of key metabolites, thereby affecting overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

4-phenyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWIXPPOXVIXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393446
Record name 4-phenyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75390-44-2
Record name 4-phenyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To (4-phenylthiazol-2-yl)methanol (900 mg, 4.7 mmol) in DCM (10 mL) was added MnO2 (4 g, 47 mmol), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was then filtered, washed with water, extracted with EtOAc and dried over anhydrous sodium sulfate. The solution was concentrated under vacuum to give a crude product, which was purified by column chromatography to afford the title compound as a yellow solid (360 mg).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

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